Enlimomab pegol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Enlimomab pegol is synthesized using recombinant DNA technology. The gene encoding the Fab fragment is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese Hamster Ovary (CHO) cells . The cells are cultured under specific conditions to express the Fab fragment, which is then harvested and purified using techniques such as affinity chromatography .
Industrial Production Methods
The industrial production of this compound involves large-scale cell culture bioreactors. The CHO cells are grown in bioreactors with controlled temperature, pH, and nutrient supply to optimize the yield of the Fab fragment . The harvested product undergoes multiple purification steps, including filtration and chromatography, to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Enlimomab pegol primarily undergoes binding interactions with its target, ICAM-1. It does not typically undergo chemical reactions such as oxidation, reduction, or substitution in its therapeutic context .
Common Reagents and Conditions
The primary reagents involved in the production of this compound are those used in cell culture and purification processes, such as growth media, buffers, and chromatography resins .
Major Products Formed
The major product formed is the Fab fragment of the monoclonal antibody, which specifically binds to ICAM-1 and inhibits leukocyte adhesion to the vascular endothelium .
Scientific Research Applications
Mechanism of Action
Enlimomab pegol exerts its effects by binding to the extracellular domain 2 of the ICAM-1 molecule . This binding inhibits the adhesion of leukocytes to the vascular endothelium, thereby reducing leukocyte extravasation and inflammatory tissue injury . The molecular targets involved include ICAM-1 and the β2 integrins on leukocytes .
Comparison with Similar Compounds
Similar Compounds
Certolizumab pegol: A pegylated monoclonal antibody against tumor necrosis factor-alpha (TNF-alpha), used to treat autoimmune conditions.
Infliximab: A monoclonal antibody against TNF-alpha, used for similar indications as certolizumab pegol.
Adalimumab: Another monoclonal antibody targeting TNF-alpha, used in the treatment of autoimmune diseases.
Uniqueness
Enlimomab pegol is unique in its specific targeting of ICAM-1, which plays a crucial role in leukocyte adhesion and inflammatory responses . Unlike TNF-alpha inhibitors, this compound directly interferes with the adhesion process, providing a different mechanism of action and therapeutic potential .
Properties
CAS No. |
169802-84-0 |
---|---|
Molecular Formula |
C6H10FNO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.